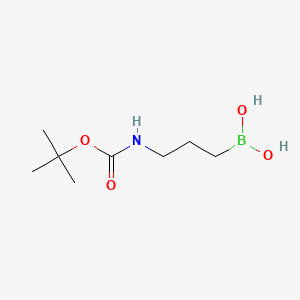

(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl-protected amino group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The tert-butoxycarbonyl group serves as a protecting group for the amino functionality, making this compound useful in various synthetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.

Boronic Acid Formation: The protected amino compound is then subjected to hydroboration, where a boron-hydrogen bond is added across an alkene or alkyne to form the boronic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. This could include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid can undergo several types of chemical reactions:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is facilitated by palladium catalysts.

Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Common reagents include palladium catalysts and bases such as potassium carbonate.

Protodeboronation: Reagents such as hydrogen peroxide or radical initiators are used under mild conditions.

Major Products

Suzuki-Miyaura Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.

Protodeboronation: The major product is the corresponding hydrocarbon, with the boronic acid group removed.

Wissenschaftliche Forschungsanwendungen

(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid has several applications in scientific research:

Organic Synthesis: Used in the synthesis of complex organic molecules through coupling reactions.

Medicinal Chemistry: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biological molecules.

Material Science: Utilized in the creation of boron-containing polymers and materials with unique properties.

Wirkmechanismus

The mechanism of action for (3-((tert-Butoxycarbonyl)amino)propyl)boronic acid in reactions such as the Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst forms a complex with the boronic acid and the halide substrate.

Transmetalation: The boronic acid transfers its organic group to the palladium complex.

Reductive Elimination: The final product is formed, and the palladium catalyst is regenerated.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Tert-butoxycarbonyl)aminoethylboronic acid: Similar structure but with an ethyl group instead of a propyl group.

(Tert-butoxycarbonyl)aminomethylboronic acid: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid is unique due to its specific chain length and the presence of both a boronic acid and a protected amino group. This combination allows for selective reactions and the formation of complex molecules that are not easily accessible with other compounds .

Biologische Aktivität

(3-((tert-Butoxycarbonyl)amino)propyl)boronic acid is a boronic acid derivative notable for its potential applications in medicinal chemistry and biological research. Its structure allows for unique interactions with biological targets, making it a subject of interest in various studies related to enzyme inhibition, cancer therapy, and chemical biology.

Chemical Structure and Properties

The compound features a boronic acid group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial in biological systems, particularly in the design of inhibitors for various enzymes. The tert-butoxycarbonyl (Boc) group serves as a protecting group for amines, facilitating synthetic applications in peptide chemistry.

Enzyme Inhibition

Boronic acids have been extensively studied for their inhibitory effects on proteases. This compound has shown promise as an inhibitor of certain proteases involved in disease mechanisms:

- SARS-CoV-2 Mpro Inhibition : Studies indicate that boronic acid derivatives can inhibit the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. In vitro assays demonstrated that compounds similar to this compound exhibit significant inhibition of Mpro activity at concentrations as low as 20 μM, suggesting potential as antiviral agents .

- Cancer Cell Line Studies : Research has shown that related boronic compounds possess cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 18.76 µg/mL against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of boronic acid derivatives. The compound demonstrated significant free radical scavenging activity, with an IC50 value of 0.14 µg/mL in DPPH assays, indicating its potential use in combating oxidative stress-related diseases .

Case Study 1: Antiviral Properties

A study focusing on the inhibition of SARS-CoV-2 Mpro revealed that this compound derivatives could effectively reduce viral replication in cell cultures. The mechanism involves the binding of the boronic acid moiety to the active site of the protease, preventing substrate access and subsequent viral replication.

Case Study 2: Anticancer Activity

In another investigation, a series of boronic acid derivatives were tested against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic potential.

Comparative Analysis

The following table summarizes key biological activities and properties of this compound compared to related compounds:

| Compound Name | Biological Activity | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| This compound | Mpro Inhibition | 20 | Significant antiviral activity |

| Related Boronic Compound A | Cytotoxicity against MCF-7 | 18.76 | High selectivity for cancer cells |

| Related Boronic Compound B | Antioxidant Activity | 0.14 | Effective free radical scavenger |

Eigenschaften

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]propylboronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18BNO4/c1-8(2,3)14-7(11)10-6-4-5-9(12)13/h12-13H,4-6H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYUCJSZBEHWOJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCNC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18BNO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.